Cas no 406482-19-7 ((2-fluoro-5-methoxyphenyl)boronic acid)

(2-Fluoro-5-methoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both fluorine and methoxy substituents on the phenyl ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for synthesizing complex molecules. Its stability under typical reaction conditions and compatibility with various functional groups make it a reliable reagent. High purity grades ensure consistent performance in demanding applications, supporting efficient synthesis of advanced intermediates and target compounds.
(2-fluoro-5-methoxyphenyl)boronic acid structure
406482-19-7 structure
Product Name:(2-fluoro-5-methoxyphenyl)boronic acid
CAS No:406482-19-7
MF:C7H8BFO3
MW:169.946025848389
MDL:MFCD04974115
CID:68038
PubChem ID:4157211
Update Time:2025-11-02

(2-fluoro-5-methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-methoxyphenylboronic acid
    • (2-fluoro-5-methoxyphenyl)boronic acid
    • 2-FLUORO-5-METHOXYBENZENEBORONIC ACID
    • BORONIC ACID, (2-FLUORO-5-METHOXYPHENYL)-
    • PubChem4080
    • KSC494S2N
    • IPTZOWYBCLEBOE-UHFFFAOYSA-N
    • BCP15315
    • 2-fluoro-5methoxyphenylboronic acid
    • STL555232
    • BBL101436
    • SBB071214
    • 5-methoxy-2-fluorophenylboronic acid
    • 2-fluoro-5-methoxyphenyl boronic acid
    • 2-fluo
    • 2-fluoro-5-methoxy-phenylboronic acid
    • 2-Fluoro-5-methoxyphenylboronic acid, >=95%
    • CS-W019923
    • AKOS005259386
    • Z1255391319
    • AM20060619
    • DTXSID60400047
    • (2-fluoro-5-methoxy-phenyl)boronic acid;2-Fluoro-5-methoxyphenylboronic acid
    • BP-11440
    • SCHEMBL931782
    • 406482-19-7
    • PS-9521
    • EN300-3194988
    • MFCD04974115
    • J-509450
    • FT-0656033
    • A825213
    • AB21493
    • B-(2-FLUORO-5-METHOXYPHENYL)-BORONIC ACID
    • SY024842
    • DB-013258
    • 2-FLUORO-5-METHOXYPHENYLBORONICACID
    • MDL: MFCD04974115
    • Inchi: 1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
    • InChI Key: IPTZOWYBCLEBOE-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1B(O)O)OC

Computed Properties

  • Exact Mass: 170.05500
  • Monoisotopic Mass: 170.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.26
  • Melting Point: 194-196 °C (lit.)
  • Boiling Point: 333.1°C at 760 mmHg
  • Flash Point: 333.1 °C at 760 mmHg
  • Refractive Index: 1.503
  • PSA: 49.69000
  • LogP: -0.48590

(2-fluoro-5-methoxyphenyl)boronic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 28B-26
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C

(2-fluoro-5-methoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-fluoro-5-methoxyphenyl)boronic acid Pricemore >>

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(2-fluoro-5-methoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:406482-19-7)(2-fluoro-5-methoxyphenyl)boronic acid
Order Number:A825213
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):244.0
Email:sales@amadischem.com

Additional information on (2-fluoro-5-methoxyphenyl)boronic acid

Comprehensive Guide to (2-Fluoro-5-Methoxyphenyl)boronic Acid (CAS No. 406482-19-7): Properties, Applications, and Market Insights

(2-Fluoro-5-methoxyphenyl)boronic acid (CAS No. 406482-19-7) is a specialized boronic acid derivative that has gained significant attention in pharmaceutical and materials science research. This compound, with its unique fluoro-methoxy substitution pattern, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in organic synthesis.

The molecular structure of (2-fluoro-5-methoxyphenyl)boronic acid features a boronic acid functional group (-B(OH)2) attached to an aromatic ring substituted with both fluorine and methoxy groups. This particular arrangement of substituents makes it valuable for creating complex molecular architectures, especially in the development of pharmaceutical intermediates and functional materials. Researchers often search for "boronic acid derivatives for drug discovery" and "fluoro-methoxy phenyl building blocks," reflecting the compound's importance in these fields.

In pharmaceutical applications, (2-fluoro-5-methoxyphenyl)boronic acid serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features are particularly valuable for creating molecules with improved metabolic stability and target binding affinity. Recent trends in medicinal chemistry show increasing interest in "fluorinated boronic acids in drug design" and "methoxy-phenyl derivatives as pharmacophores," areas where this compound finds extensive utility.

The compound's physical properties include a typical white to off-white crystalline appearance with good stability under standard laboratory conditions. It shows moderate solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), while being less soluble in water. These characteristics make it convenient for various synthetic applications, particularly in palladium-catalyzed coupling reactions.

From a synthetic chemistry perspective, (2-fluoro-5-methoxyphenyl)boronic acid offers several advantages. The electron-withdrawing fluorine and electron-donating methoxy group create an interesting electronic environment that can influence reaction outcomes in coupling processes. This has led to its use in creating diverse molecular scaffolds, answering the growing demand for "multifunctional aryl boronic acids" and "ortho-substituted phenylboronic derivatives."

In materials science, researchers are exploring applications of (2-fluoro-5-methoxyphenyl)boronic acid in the development of organic electronic materials and sensor technologies. The compound's ability to participate in covalent organic framework (COF) formation makes it valuable for creating novel porous materials with potential applications in gas storage, separation, and catalysis. These applications align with current searches for "boronic acid-based functional materials" and "fluorinated aromatic building blocks for MOFs."

The global market for specialty boronic acids like (2-fluoro-5-methoxyphenyl)boronic acid has been growing steadily, driven by increasing demand from the pharmaceutical and materials sectors. Market analysis shows particular interest in "high-purity boronic acid derivatives" and "custom arylboronic acid synthesis," reflecting the compound's commercial importance. Manufacturers are focusing on developing efficient synthetic routes to meet the growing demand while maintaining high purity standards.

Quality control for (2-fluoro-5-methoxyphenyl)boronic acid typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure chemical purity and structural integrity. The compound's stability profile makes it suitable for long-term storage when kept under appropriate conditions (typically cool, dry environments protected from moisture). These quality aspects respond to frequent searches about "boronic acid storage conditions" and "analysis of arylboronic acids."

Recent research trends highlight the compound's potential in bioconjugation chemistry and proteomics applications, where boronic acids are used for selective binding to biomolecules. This has led to increased interest in "boronic acid-protein interactions" and "fluorescent boronic acid probes," areas where the unique substitution pattern of (2-fluoro-5-methoxyphenyl)boronic acid could offer advantages.

Environmental and safety considerations for handling (2-fluoro-5-methoxyphenyl)boronic acid follow standard laboratory practices for organoboron compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended. These safety aspects address common queries about "handling boronic acids safely" and "disposal of arylboronic compounds."

Looking forward, the applications of (2-fluoro-5-methoxyphenyl)boronic acid are expected to expand further, particularly in targeted drug delivery systems and smart materials development. The compound's versatility and the growing understanding of boronic acid chemistry position it as an important tool in both academic research and industrial applications, meeting the needs reflected in searches for "next-generation boronic acid reagents" and "advanced aromatic building blocks."

Recommended suppliers
Amadis Chemical Company Limited
(CAS:406482-19-7)(2-fluoro-5-methoxyphenyl)boronic acid
A825213
Purity:99%
Quantity:250.0g
Price ($):244.0
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